molecular formula C9H9FO2S B14035701 2-Fluoro-5-methyl-3-(methylthio)benzoic acid

2-Fluoro-5-methyl-3-(methylthio)benzoic acid

Katalognummer: B14035701
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: XFZBEDJSAJWYRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-methyl-3-(methylthio)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-3-(methylthio)benzoic acid typically involves the functional group transformation of aromatic compounds. . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound can vary based on the specific requirements of the end product. Generally, large-scale synthesis involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methyl-3-(methylthio)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-methyl-3-(methylthio)benzoic acid is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-methyl-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methylthio group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-3-(methylthio)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9FO2S

Molekulargewicht

200.23 g/mol

IUPAC-Name

2-fluoro-5-methyl-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H9FO2S/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4H,1-2H3,(H,11,12)

InChI-Schlüssel

XFZBEDJSAJWYRP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)SC)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.